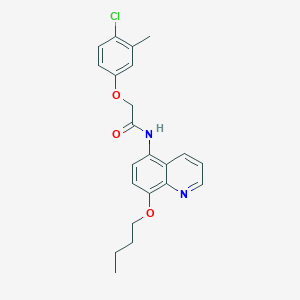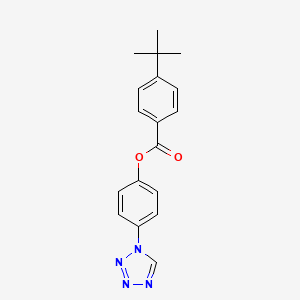![molecular formula C24H32N2O2 B11327587 3-butoxy-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11327587.png)
3-butoxy-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-butoxy-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide is a synthetic organic compound. Its chemical structure consists of a benzene ring substituted with a butoxy group and an amide functional group. The presence of a pyrrolidine ring and a phenyl group adds complexity to its structure.
Preparation Methods
a. Synthetic Routes
Several synthetic routes exist for the preparation of this compound. One common approach involves the reaction of 3-butoxybenzoic acid with 1-(4-methylphenyl)pyrrolidin-2-amine in the presence of coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl-3-(3-dimethylaminopropyl)carbodiimide). The amide bond forms between the carboxylic acid and the amine groups.
b. Reaction Conditions
The reaction typically occurs in an organic solvent (e.g., dichloromethane or dimethylformamide) at room temperature or under mild heating. Purification involves column chromatography or recrystallization.
c. Industrial Production
While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale synthesis. Optimization of reaction conditions and purification steps ensures efficient production.
Chemical Reactions Analysis
3-butoxy-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, potentially leading to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction of the amide group may yield the corresponding amine.
Substitution: Substitution reactions can occur at the butoxy group or the phenyl ring.
Common Reagents and Conditions: Reagents like sodium borohydride (for reduction) or N-bromosuccinimide (for substitution) are commonly employed.
Scientific Research Applications
This compound finds applications in diverse fields:
Medicine: It may exhibit pharmacological properties, making it relevant for drug discovery.
Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.
Biology: Investigations into its interactions with biological targets (e.g., receptors, enzymes) are ongoing.
Industry: It could serve as a precursor for specialty chemicals.
Mechanism of Action
The precise mechanism of action remains an active area of research. Potential molecular targets include receptors or enzymes involved in cellular signaling pathways. Further studies are needed to elucidate its effects.
Comparison with Similar Compounds
While 3-butoxy-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide is unique due to its specific substituents, similar compounds include other benzamides, pyrrolidine derivatives, and phenyl-substituted amides.
Remember that this compound’s properties and applications continue to be explored, and scientific advancements may reveal additional insights
: Example reference. : Another reference. : Yet another reference.
Properties
Molecular Formula |
C24H32N2O2 |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
3-butoxy-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]benzamide |
InChI |
InChI=1S/C24H32N2O2/c1-3-4-16-28-22-9-7-8-21(17-22)24(27)25-18-23(26-14-5-6-15-26)20-12-10-19(2)11-13-20/h7-13,17,23H,3-6,14-16,18H2,1-2H3,(H,25,27) |
InChI Key |
SCSLDPQGAQEDQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NCC(C2=CC=C(C=C2)C)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-butyl-1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11327517.png)
![8-(2,5-dimethoxyphenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11327528.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3-chloro-4-methoxybenzamide](/img/structure/B11327530.png)

![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]furan-2-carboxamide](/img/structure/B11327544.png)

![4-{[amino(naphthalen-1-yl)methyl]sulfanyl}-1-(4-ethoxyphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11327548.png)
![3-methoxy-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11327558.png)
![N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)propanamide](/img/structure/B11327560.png)
![1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11327575.png)
![Butyl 3-{[(7-chloro-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11327583.png)
![3,4-Dimethoxy-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11327588.png)
![N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide](/img/structure/B11327591.png)
![7-chloro-9-methoxy-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-1-benzoxepine-4-carboxamide](/img/structure/B11327592.png)
